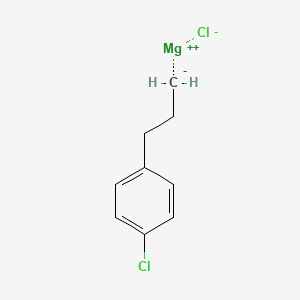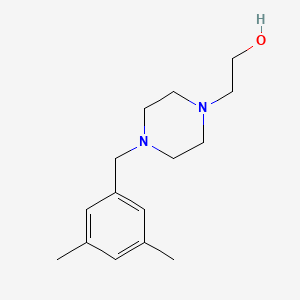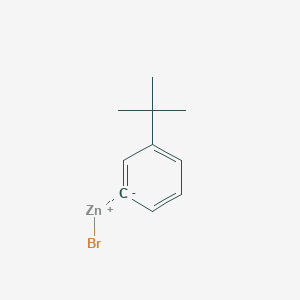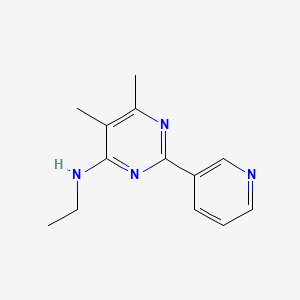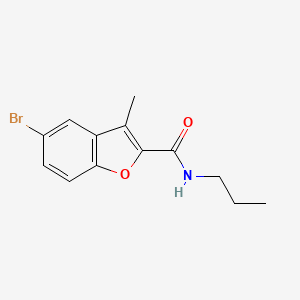
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a vinylphenyl group with a methoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Vinylphenyl Group: This step might involve a Heck reaction, where a halogenated phenyl compound reacts with a vinyl group in the presence of a palladium catalyst.
Attachment of the Dicyclohexylphosphanyl Group: This can be done through a phosphine substitution reaction, where a suitable phosphine reagent reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the vinyl group.
Reduction: Reduction reactions might target the vinyl group or the phosphanyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states or intermediates. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with phenyl groups instead of cyclohexyl groups.
2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-hydroxyphenyl)vinyl)phenyl)-1H-pyrrole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(Dicyclohexylphosphanyl)-1-(2-(1-(4-methoxyphenyl)vinyl)phenyl)-1H-pyrrole lies in its specific substitution pattern, which can influence its reactivity, binding properties, and overall functionality in various applications.
Propiedades
Fórmula molecular |
C31H38NOP |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C31H38NOP/c1-24(25-19-21-26(33-2)22-20-25)29-16-9-10-17-30(29)32-23-11-18-31(32)34(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h9-11,16-23,27-28H,1,3-8,12-15H2,2H3 |
Clave InChI |
RBEWOTLWYMFIPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N3C=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


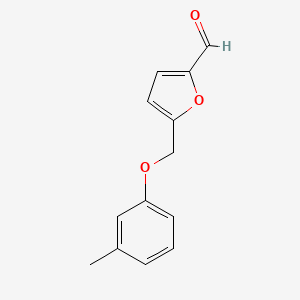
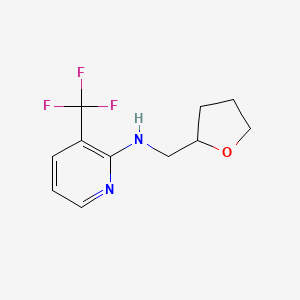


![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
